
N-cyclobutyl-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-cyclobutyl-2,5-dimethylfuran-3-carboxamide” is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, 2,5-dimethylfuran has been synthesized from 5-hydroxymethylfurfural over Co/N–C catalysts . Another study reported the synthesis of amide derivatives by grafting the pyridine of fluopyram into the boscalid structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
Antiviral Activity : Research on thiazole C-nucleosides, which share some structural similarities with N-cyclobutyl-2,5-dimethylfuran-3-carboxamide, demonstrated antiviral properties against various viruses, including type 1 herpes virus and type 3 parainfluenza virus. These compounds also inhibited purine nucleotide biosynthesis, suggesting potential for antiviral drug development (Srivastava et al., 1977).
Asymmetric Synthesis : A study on asymmetric intramolecular cyclobutane formation highlighted the potential of using chiral crystalline environments for synthesizing compounds with high enantiomeric excess. This method could be applicable for creating enantiomerically pure versions of this compound and related compounds (Yagishita et al., 2011).
Anti-influenza Virus Activity : A microwave-assisted synthesis of carboxamide compounds, including a derivative carrying an adamantyl moiety, showed significant inhibition against influenza A virus. This suggests that modifications of the this compound structure could lead to potent antiviral agents (Göktaş et al., 2012).
Chemical Synthesis and Reactivity
Organocatalysis : The asymmetric organocatalysis of 4 + 3 cycloaddition reactions involving 2,5-dimethylfuran demonstrated the potential for creating complex cycloadducts with high enantiomeric excess. This research might inform strategies for synthesizing complex derivatives of this compound with specific stereochemical configurations (Harmata et al., 2003).
Thermal Decomposition : Studies on the thermal decomposition of 2,5-dimethylfuran could provide insights into the stability and reactivity of furan derivatives, including this compound, under high-temperature conditions. This knowledge is crucial for developing synthesis protocols and understanding the compound's behavior in various environments (Lifshitz et al., 1998).
Wirkmechanismus
Target of Action
N-cyclobutyl-2,5-dimethylfuran-3-carboxamide is a type of amide derivative that has been designed and synthesized as a potential fungicide . The primary target of this compound is Succinate Dehydrogenase (SDH) , also known as mitochondrial complex II . SDH plays an irreplaceable role in the tricarboxylic acid cycle and mitochondrial electron transport, catalyzing the oxidation of succinate to fumarate in the mitochondrial matrix .
Mode of Action
The compound interacts with its target, SDH, by inhibiting its activity . The inhibition of SDH by this compound is significant, with a value of 0.11 μmol/L, which is better than that of boscalid (8.22 μmol/L) . This interaction results in a reduction in the expression level of SDHB and SDHD .
Biochemical Pathways
The inhibition of SDH affects the tricarboxylic acid cycle and mitochondrial electron transport, two critical biochemical pathways in fungi . The downstream effects of this inhibition include the disruption of normal metabolism in the host, affecting the growth and development of the host and even leading to death .
Result of Action
The result of the compound’s action is the effective control of fungal diseases. For instance, the protective activity of this compound against rice sheath blight was 74.1% at 100 mg/L, which was better than boscalid (54.6%) . This indicates that the compound can significantly reduce the growth and development of fungi, thereby controlling the spread of fungal diseases.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photodegradation reactions can involve singlet oxygen and triplet chromophoric dissolved organic matter, two photochemically produced reactive intermediates . The competition between these two reactive species can complicate the mechanism of reactions
Eigenschaften
IUPAC Name |
N-cyclobutyl-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-6-10(8(2)14-7)11(13)12-9-4-3-5-9/h6,9H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFYEPULJSECCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

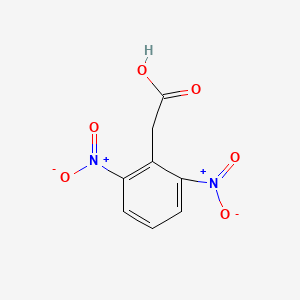
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2818626.png)
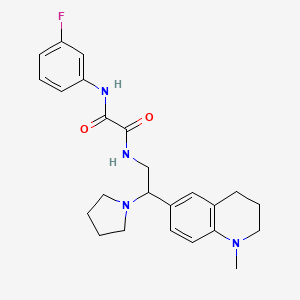

![2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one](/img/structure/B2818633.png)
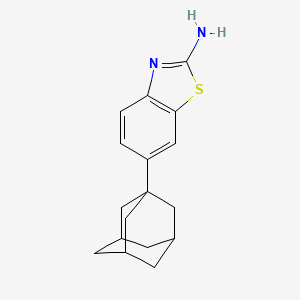
![1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethyl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2818636.png)
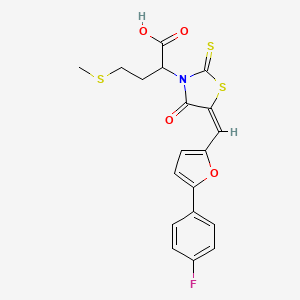
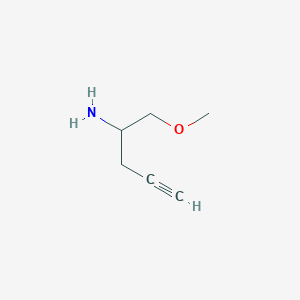


![2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile](/img/structure/B2818644.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2818645.png)
![2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]pyrimidine](/img/structure/B2818646.png)